molecular formula C34H25N9Na2O7S2 B1669009 Direct Black 38 CAS No. 1937-37-7

Direct Black 38

Cat. No. B1669009
CAS RN: 1937-37-7
M. Wt: 781.7 g/mol
InChI Key: XRPLBRIHZGVJIC-UVHCWRHYSA-L
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Description

Direct Black 38 is an azo dye . It appears as a black crystalline powder and is soluble in water . It provides good coverage and vibrant color for textiles . It can absorb various colors of light .


Synthesis Analysis

Direct Black 38 has been used in the synthesis of hollow porous carbon nanospheres (HPCNs) from coal tar . The HPCNs are suitable for the adsorption of Direct Black 38 .


Molecular Structure Analysis

The molecular formula of Direct Black 38 is C34H25N9Na2O7S2 . It has a molecular weight of 781.73 .


Chemical Reactions Analysis

Direct Black 38 induces unscheduled DNA synthesis in the liver and micronucleus in the bone marrow of rats in vivo . It has been used in the adsorption of Direct Black 38 dye .


Physical And Chemical Properties Analysis

Direct Black 38 is a brownish-black powder . It has a tinting strength of 100±3% . It is insoluble in water at ≤0.8% and has a moisture content of ≤8% . It is slightly soluble in alcohol .

Scientific Research Applications

Decolorization and Biodegradation

  • A study conducted by Kumar et al. (2006) highlighted the decolorization, biodegradation, and detoxification of DB38 using a mixed microbial culture from an aerobic bioreactor treating textile wastewater. This process biotransformed DB38 into benzidine and 4-aminobiphenyl, followed by complete decolorization and biodegradation, indicating a pathway for detoxifying the dye after degradation of toxic intermediates (Kumar et al., 2006).

  • Işık and Sponza (2004) monitored the toxicity and intermediates of DB38 through decolorization in an anaerobic/aerobic sequential reactor system. The study showed effective color removal under anaerobic conditions, while the total aromatic amines and organic fraction were mainly reduced under aerobic conditions, highlighting the importance of a sequential system for the comprehensive treatment of DB38 (Işık & Sponza, 2004).

Alternative Dyes and Comparative Studies

  • Gong Guo-liang (2003) compared the application properties of three direct dyes with DB38, finding similar dye exhaustion curves, color shades, dye depths, and absorption spectra. This study suggested potential alternatives to DB38 with comparable or better fastness properties (Gong Guo-liang, 2003).

Toxicity and Mutagenicity Studies

  • Gregory et al. (1981) discussed the Ames testing of DB38, linking its carcinogenicity with the metabolic release of benzidine. This study provided insight into the mutagenic properties of DB38 and its potential health implications (Gregory et al., 1981).

Photocatalytic Decolorization

  • Seyyedi and Jahromi (2014) explored the decolorization of DB38 using a photocatalytic method with TiO2 as a photocatalyst, identifying optimum conditions for significant decolorization efficiency. This study contributes to the development of advanced oxidation processes for dye wastewater treatment (Seyyedi & Jahromi, 2014).

Safety And Hazards

Direct Black 38 may cause cancer . It is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Direct Black 38 is used for unparalleled analytical testing within the food and beverage sector .

properties

IUPAC Name

disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
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InChI

InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2
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InChI Key

XRPLBRIHZGVJIC-UHFFFAOYSA-L
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+]
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Description Data deposited in or computed by PubChem

Molecular Formula

C34H25N9Na2O7S2
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DSSTOX Substance ID

DTXSID7020184
Record name C.I. Direct Black 38
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Molecular Weight

781.7 g/mol
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Physical Description

C.i. direct black 38 appears as gray-black microcrystals or black powder. (NTP, 1992), Grey-black solid; [HSDB] Black powder; [MSDSonline]
Record name C.I. DIRECT BLACK 38
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), Soluble in water; moderately soluble in ethanol and ethylene glycol monoethyl ether; insoluble in other organic solvents.
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Impurities

The benzidine content of six US-produced samples of Direct Black 38 ranged from 2-20 mg/kg...In another study, the benzidine content of a Direct Black 38 sample was found to be <0.1 mg/kg, but 150 mg/kg 4-aminobiphenyl and 9200 mg/kg 2,4-diaminoazobenzene (the hydrochloride of which is chrysoidine, were present.
Record name C.I. DIRECT BLACK 38
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Product Name

C.I. Direct Black 38

Color/Form

Grey-black powder

CAS RN

1937-37-7
Record name C.I. DIRECT BLACK 38
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)
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Melting Point

Decomposes (NTP, 1992)
Record name C.I. DIRECT BLACK 38
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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